1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione
Overview
Description
1-(3,5-Dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione is a complex organic compound with a unique structure that includes a pyrimidine ring, hydroxy group, and dimethoxybenzyl moiety
Preparation Methods
The synthesis of 1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dimethoxybenzyl precursor, followed by the formation of the pyrimidine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
1-(3,5-Dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
1-(3,5-Dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,5-dimethoxybenzyl)-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3,5-Dimethoxybenzyl alcohol: Shares the dimethoxybenzyl moiety but lacks the pyrimidine ring and hydroxy group.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains the dimethoxybenzyl and hydroxy groups but differs in the aldehyde functional group and lack of the pyrimidine ring.
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-6-hydroxy-4,4,6-trimethyl-1,3-diazinane-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-15(2)10-16(3,19)18(14(22)17-15)9-11-6-12(20-4)8-13(7-11)21-5/h6-8,19H,9-10H2,1-5H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXDNQPUJJKMFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C(=S)N1)CC2=CC(=CC(=C2)OC)OC)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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